molecular formula C4H12N2O4S2 B12957494 2,2'-Disulfanediyldiacetic acid, diammonia salt

2,2'-Disulfanediyldiacetic acid, diammonia salt

Cat. No.: B12957494
M. Wt: 216.3 g/mol
InChI Key: RZOXALOSBVDYRY-UHFFFAOYSA-N
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Description

2,2’-Disulfanediyldiacetic acid, diammonia salt is a chemical compound with the molecular formula C₄H₁₂N₂O₄S₂. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is often used in research settings and is available in various purities and quantities for laboratory use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediyldiacetic acid, diammonia salt typically involves the reaction of disulfide compounds with acetic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of 2,2’-Disulfanediyldiacetic acid, diammonia salt is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediyldiacetic acid, diammonia salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Disulfanediyldiacetic acid, diammonia salt is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediyldiacetic acid, diammonia salt involves its ability to undergo redox reactions, forming and breaking disulfide bonds. This property makes it useful in studying redox processes in biological systems. The compound can interact with various molecular targets, including proteins and enzymes, affecting their structure and function through disulfide bond formation and reduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Disulfanediyldiacetic acid, diammonia salt is unique due to its specific disulfide bond structure, which allows it to participate in redox reactions and form stable disulfide bonds. This property distinguishes it from other similar compounds and makes it particularly useful in studies involving disulfide bond interactions and redox processes .

Properties

Molecular Formula

C4H12N2O4S2

Molecular Weight

216.3 g/mol

IUPAC Name

azane;2-(carboxymethyldisulfanyl)acetic acid

InChI

InChI=1S/C4H6O4S2.2H3N/c5-3(6)1-9-10-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);2*1H3

InChI Key

RZOXALOSBVDYRY-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)SSCC(=O)O.N.N

Origin of Product

United States

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